molecular formula C23H19F3N4O2 B2916353 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide CAS No. 1260949-86-7

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide

Cat. No.: B2916353
CAS No.: 1260949-86-7
M. Wt: 440.426
InChI Key: ILRUBQDHAXQMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core fused to a pyrrole ring, with an acetamide moiety substituted by a 4-(trifluoromethyl)benzyl group. The oxadiazole ring is a nitrogen-oxygen heterocycle known for metabolic stability and bioisosteric properties, often replacing ester or amide groups in drug design . The pyrrole-oxadiazole scaffold may confer unique conformational rigidity, influencing receptor binding compared to simpler heterocyclic systems.

Properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c1-15-4-8-17(9-5-15)21-28-22(32-29-21)19-3-2-12-30(19)14-20(31)27-13-16-6-10-18(11-7-16)23(24,25)26/h2-12H,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRUBQDHAXQMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The initial synthesis of the compound involves the preparation of the oxadiazole ring. Typically, this is achieved through a cyclization reaction starting from hydrazides and carboxylic acids under dehydrating conditions.

  • Pyrrole Integration: : The pyrrole ring is incorporated through a sequence of reactions starting from an appropriate pyrrole precursor, which is then linked to the oxadiazole core.

  • Formation of the Final Compound: : The final step involves the attachment of the N-[4-(trifluoromethyl)benzyl]acetamide moiety. This can be accomplished through an amidation reaction, often using coupling reagents such as EDC or DCC under mild conditions.

Industrial Production Methods

Industrial-scale synthesis requires optimization for yield and purity, often involving:

  • Flow Chemistry: : Using continuous flow reactors to improve reaction efficiency and scalability.

  • Purification: : Employing techniques such as recrystallization or chromatographic methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can undergo oxidation reactions, particularly at the pyrrole and oxadiazole rings, often leading to ring-opening or functionalization.

  • Reduction: : Can be reduced under specific conditions, typically at the oxadiazole ring.

  • Substitution: : Undergoes substitution reactions, particularly nucleophilic substitutions at the oxadiazole or pyrrole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as m-chloroperoxybenzoic acid (m-CPBA) for oxidation reactions.

  • Reducing Agents: : Like lithium aluminum hydride (LiAlH4) for reduction reactions.

  • Substitution Reagents: : For nucleophilic substitution, reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

Products vary depending on the reactions, including hydroxylated, aminated, or alkylated derivatives of the original compound.

Scientific Research Applications

This compound has diverse applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in materials science.

  • Biology: : Investigated for its potential as a molecular probe or inhibitor in various biological pathways.

  • Medicine: : Explored for its therapeutic potential in treating diseases, particularly due to its unique ability to interact with specific biological targets.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Targets: : Likely targets include enzymes or receptors where it can bind and modulate activity.

  • Pathways Involved: : Inhibition of specific signaling pathways or enzymes, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

2-{[4-(4-Bromophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-[3-(Trifluoromethyl)phenyl]acetamide ()

  • Substituted with a bromophenyl group (electron-withdrawing) and pyridinyl (polar, basic), which may alter solubility and pharmacokinetics compared to the oxadiazole-based compound. The acetamide is linked to a 3-(trifluoromethyl)phenyl group instead of 4-(trifluoromethyl)benzyl, reducing steric bulk.

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide ()

  • Core : Pyrazole (two adjacent nitrogen atoms) and thiazole (nitrogen-sulfur heterocycle).
  • Key Differences: The pyrazole-thiazole system introduces sulfur, which can influence redox properties and metal binding . The absence of trifluoromethyl may decrease lipophilicity, affecting bioavailability.

2-((5-((1H-Benzo[d][1,2,3]Triazol-1-yl)Methyl)-4-Allyl-4H-1,2,4-Triazol-3-yl)Thio)-N-(3-Chloro-2-Methylphenyl)Acetamide ()

  • Core : Benzotriazole (fused benzene-triazole system) and triazole.
  • Key Differences :
    • The benzotriazole moiety increases aromaticity and bulkiness, possibly reducing metabolic clearance .
    • A 3-chloro-2-methylphenyl substituent introduces halogenated hydrophobicity, differing from the trifluoromethyl group’s electronic effects.

Physicochemical and Pharmacological Properties

Compound Core Structure Key Substituents Molecular Weight (Da) Hypothetical Advantages
Target Compound Oxadiazole-pyrrole 4-(Trifluoromethyl)benzyl ~435.4* Enhanced metabolic stability; balanced lipophilicity for CNS penetration
Compound Triazole Bromophenyl, pyridinyl ~523.3 Strong hydrogen bonding; potential for kinase inhibition due to pyridinyl
Compound Pyrazole-thiazole 3-Methylphenyl, thiazole ~407.5 Sulfur-mediated redox activity; possible antimicrobial applications
Compound Benzotriazole-triazole 3-Chloro-2-methylphenyl, allyl ~498.9 High aromaticity for DNA intercalation; halogenated groups for prolonged half-life

*Estimated based on molecular formula.

Pharmacological Implications

  • Target Compound: The oxadiazole-pyrrole scaffold may favor interactions with enzymes like cyclooxygenase (COX) or proteases due to its planar structure .
  • Triazole Analogs () : The pyridinyl group may confer kinase inhibitory activity, as seen in drugs like imatinib . Bromine’s electronegativity might improve halogen bonding in hydrophobic binding pockets.
  • Pyrazole-Thiazole Hybrids () : Thiazole’s sulfur atom could confer antioxidant or antimicrobial properties, as seen in sulfonamide drugs .
  • Benzotriazole Derivatives () : The fused aromatic system might intercalate into DNA, similar to anticancer agents like doxorubicin .

Biological Activity

The compound 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide is a derivative of oxadiazole and pyrrole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₃N₃O
  • Molecular Weight : 363.36 g/mol
  • IUPAC Name : this compound

The presence of the oxadiazole moiety is significant as it contributes to the compound's pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole rings exhibit notable antimicrobial activity. The structure-function relationship (SAR) studies indicate that modifications in the oxadiazole and pyrrole components can enhance antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli .

Compound MIC (μg/mL) Target Bacteria
This compound< 10Staphylococcus aureus
Similar Oxadiazole Derivatives< 5E. coli

Anticancer Activity

The oxadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to our compound have demonstrated IC50 values ranging from 20 to 100 μM against breast and lung cancer cell lines .

The proposed mechanism of action for this class of compounds involves:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit key enzymes involved in cellular proliferation and survival.
  • Interference with DNA Synthesis : Some studies suggest that these compounds can intercalate into DNA or interact with topoisomerases, disrupting replication processes .
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways related to apoptosis and cell cycle regulation.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial properties of various oxadiazole derivatives against resistant bacterial strains. The tested compound showed significant activity with an MIC value lower than that of standard antibiotics .

Anticancer Research

In a study published in MDPI, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the substituents on the phenyl ring significantly influenced anticancer activity, with some compounds exhibiting IC50 values as low as 30 μM against HeLa cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.